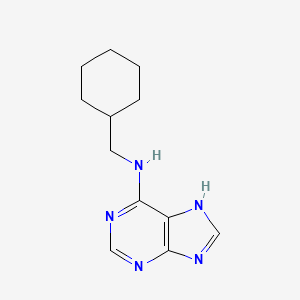
2,4,8-Trimethylnona-1,7-dien-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,8-Trimethylnona-1,7-dien-4-ol is an organic compound with the molecular formula C12H22O It is a non-cyclic alcohol with a unique structure characterized by the presence of three methyl groups and two double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4,8-trimethylnona-1,7-diene with a suitable oxidizing agent to introduce the hydroxyl group at the 4th position. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.
化学反应分析
Types of Reactions
2,4,8-Trimethylnona-1,7-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2,4,8-trimethylnona-1,7-dien-4-one.
Reduction: Formation of 2,4,8-trimethylnonanol.
Substitution: Formation of 2,4,8-trimethylnona-1,7-dien-4-chloride or 2,4,8-trimethylnona-1,7-dien-4-amine.
科学研究应用
2,4,8-Trimethylnona-1,7-dien-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
作用机制
The mechanism of action of 2,4,8-Trimethylnona-1,7-dien-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding with active sites, while the double bonds and methyl groups contribute to its overall reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,4,8-Trimethyl-1,7-nonadien-4-one
- 2,4,8-Trimethylnonanol
- 2,4,8-Trimethylnona-1,7-dien-4-chloride
Uniqueness
2,4,8-Trimethylnona-1,7-dien-4-ol is unique due to its specific combination of functional groups and structural features. The presence of both double bonds and a hydroxyl group allows for a wide range of chemical reactions and applications. Its distinct scent profile also makes it valuable in the fragrance and flavoring industry.
属性
CAS 编号 |
94201-34-0 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC 名称 |
2,4,8-trimethylnona-1,7-dien-4-ol |
InChI |
InChI=1S/C12H22O/c1-10(2)7-6-8-12(5,13)9-11(3)4/h7,13H,3,6,8-9H2,1-2,4-5H3 |
InChI 键 |
YSPKCLKSIHQLPT-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(C)(CC(=C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



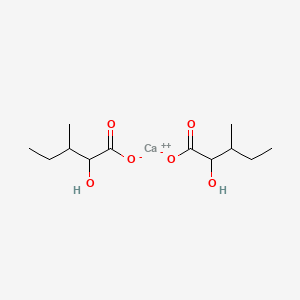
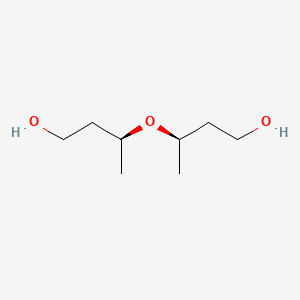

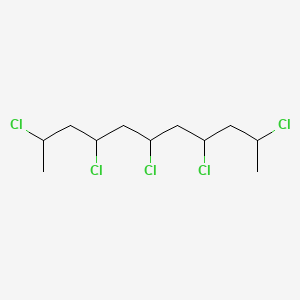
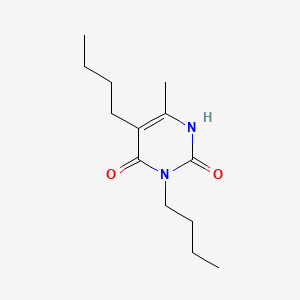
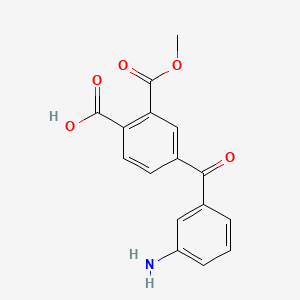
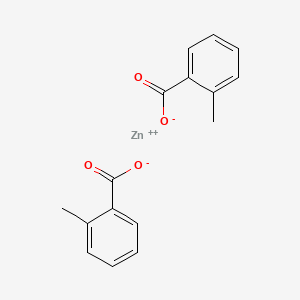

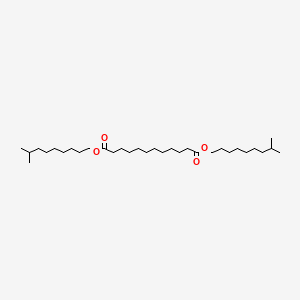

![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
